

Application Notes and Protocols: Synthesis and Reactions of 2-Aminocyclohexanone Oxime

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Compound of Interest

Compound Name: 2-Aminocyclohexanone

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Introduction

Oximes are a class of organic compounds with significant applications in synthetic chemistry and drug development. They are commonly synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine. This document provides detailed application notes and protocols for the synthesis of **2-aminocyclohexanone** oxime from **2-aminocyclohexanone** and its subsequent reactions, with a focus on its relevance to medicinal chemistry. The presence of both an amino group and an oxime functionality in **2-aminocyclohexanone** oxime makes it a versatile building block for the synthesis of various nitrogen-containing heterocyclic compounds and other complex molecular architectures relevant to drug discovery. Oxime derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

[1][2]

Synthesis of 2-(Hydroxyimino)cyclohexan-1-amine

The reaction of **2-aminocyclohexanone** with hydroxylamine leads to the formation of 2-(hydroxyimino)cyclohexan-1-amine. The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of the cyclohexanone, followed by dehydration to form the oxime.

General Reaction Scheme:

Experimental Protocol

While a specific detailed protocol for the synthesis of **2-aminocyclohexanone** oxime is not readily available in publicly accessible literature, a general procedure can be adapted from the synthesis of similar alicyclic oximes. The following is a representative protocol.

Materials:

- **2-Aminocyclohexanone** hydrochloride
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate (CH_3COONa) or other suitable base (e.g., sodium hydroxide)
- Ethanol
- Water
- Magnetic stirrer and hotplate
- Round-bottom flask
- Condenser
- Filtration apparatus (Büchner funnel, filter paper)
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in water. To this solution, add a stoichiometric equivalent of a base, such as sodium acetate or sodium hydroxide, to generate the free hydroxylamine *in situ*.
- Reaction Mixture: To the freshly prepared hydroxylamine solution, add a solution of **2-aminocyclohexanone** hydrochloride dissolved in a minimal amount of ethanol.
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

- **Work-up and Isolation:** Upon completion of the reaction, the mixture is cooled to room temperature, and the product may precipitate out of the solution. The crude product is collected by vacuum filtration and washed with cold water to remove any inorganic salts.
- **Purification:** The crude **2-aminocyclohexanone** oxime can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.

Data Presentation

Quantitative data for the synthesis of **2-aminocyclohexanone** oxime is not widely reported. However, for the analogous synthesis of hexan-2-one oxime using a solvent-assisted mechanochemical grinding method, good to excellent yields have been reported.[3]

Parameter	Value	Reference
Method	Solvent-Assisted Mechanochemical Grinding	[3]
Reactant Ratio (Ketone:NH ₂ OH·HCl:Base)	1.0 : 1.2 : 1.2 (molar)	[3]
Solvent	Methanol (catalytic amount)	[3]
Reaction Time	~10 minutes	[3]
Temperature	Room Temperature	[3]
Typical Yield (for similar ketones)	85-90%	[3]

Note: These conditions are for a different substrate and method and should be considered as a starting point for optimization for the synthesis of **2-aminocyclohexanone** oxime.

Characterization of 2-Aminocyclohexanone Oxime

The structure and purity of the synthesized **2-aminocyclohexanone** oxime would be confirmed using various spectroscopic techniques.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexyl ring, the amino group ($-\text{NH}_2$), and the oxime hydroxyl group ($-\text{OH}$).
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbon atoms of the cyclohexyl ring, with the carbon atom of the $\text{C}=\text{N}-\text{OH}$ group appearing at a characteristic downfield shift.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the oxime, and the C=N stretching of the oxime.
- Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, confirming the molecular formula.

Reactions of α -Amino Oximes: Beckmann Rearrangement and Fragmentation

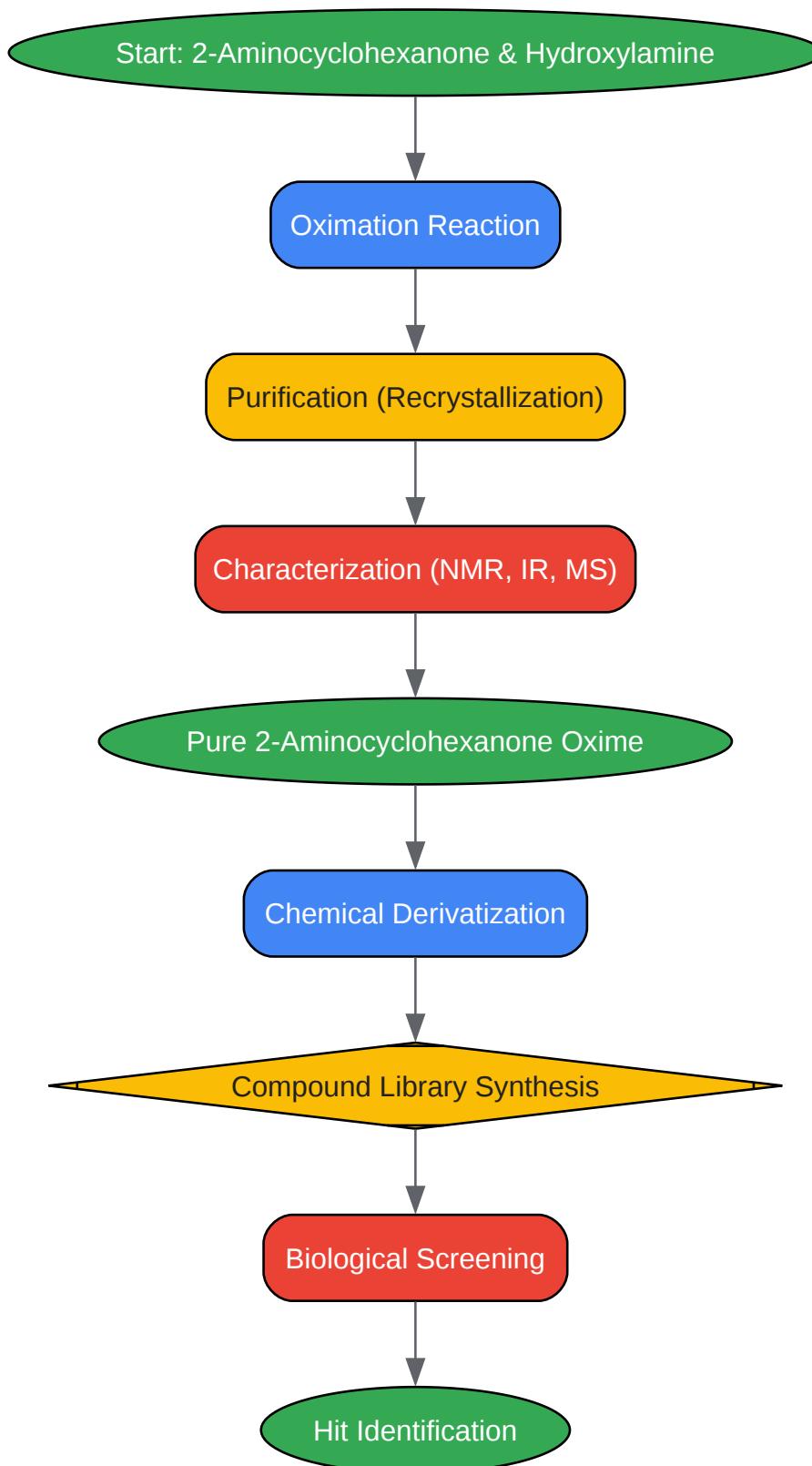
Oximes, including α -amino oximes, can undergo a variety of transformations, the most notable being the Beckmann rearrangement. This reaction typically occurs under acidic conditions and involves the rearrangement of the oxime to an amide.^{[4][5]} However, for certain substrates, a competing reaction known as the Beckmann fragmentation can occur.^{[4][6]}

Beckmann Rearrangement vs. Fragmentation

The course of the reaction for an α -substituted cyclohexanone oxime, such as **2-aminocyclohexanone** oxime, is influenced by the stability of the potential carbocation intermediate that can be formed at the α -position.

- Beckmann Rearrangement: In the classic Beckmann rearrangement, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates to the nitrogen, leading to the formation of a lactam (a cyclic amide).^{[4][7]}
- Beckmann Fragmentation: If the group at the α -position can form a stable carbocation, fragmentation of the C-C bond alpha to the oxime can occur, leading to the formation of a nitrile and a carbocationic fragment.^{[4][6]} The presence of an amino group at the α -position could potentially influence this pathway.





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